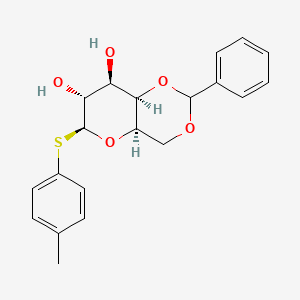
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid is a compound that has garnered significant interest in various scientific fieldsIt is a member of the purinergic receptor family, which plays a crucial role in various physiological processes, including neurotransmission.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,9-dimethylpurin-9-ium-6-olate involves several steps. One common method includes the reaction of dimethylguanine with potassium chloride in water, followed by the addition of ethylguanine and sodium perchlorate. The reaction is carried out at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-7,9-dimethylpurin-9-ium-6-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and other nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-7,9-dimethylpurin-9-ium-6-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling and neurotransmission.
Medicine: It has potential therapeutic applications, particularly as a purinergic receptor antagonist, which can be useful in treating various neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-amino-7,9-dimethylpurin-9-ium-6-olate involves its interaction with purinergic receptors. These receptors are involved in various physiological processes, including neurotransmission and cellular signaling. The compound acts as an antagonist, blocking the action of endogenous ligands and thereby modulating the activity of these receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminopyrimidine derivatives: These compounds share structural similarities and have been studied for their biological activities.
Indole derivatives: Indole compounds also exhibit a range of biological activities and are structurally related to purine derivatives.
Uniqueness
What sets 2-amino-7,9-dimethylpurin-9-ium-6-olate apart is its specific interaction with purinergic receptors, making it a valuable tool in studying these receptors’ roles in various physiological processes. Its unique structure also allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
12240-99-2 |
|---|---|
Molekularformel |
C14H17N5O4S |
Molekulargewicht |
351.381 |
IUPAC-Name |
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9N5O.C7H8O3S/c1-11-3-12(2)5-4(11)6(13)10-7(8)9-5;1-6-2-4-7(5-3-6)11(8,9)10/h3H,1-2H3,(H2-,8,9,10,13);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
GWLZRCWAPOABSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C |
Synonyme |
2-Amino-6-hydroxy-7,9-dimethyl-purinium p-Toluenesulfonate; Herbipoline Hemitosylate; 2-Amino-1,6-dihydro-7,9-dimethyl-6-oxopurinium Hydroxide Hemitosylate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)


![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/new.no-structure.jpg)







![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

